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Compound of Interest

Compound Name: 1-(3-Chloropyridin-4-yl)piperazine

CAS No.: 87394-66-9

Cat. No.: B2671808 Get Quote

Executive Summary
3-Chloro-4-aminopyridine (3-CAP) and its derivatives represent a high-value scaffold in both

pharmaceutical and agrochemical intellectual property.[1] Chemically, the scaffold is defined by

a "push-pull" electronic system: the electron-donating amino group at C4 and the electron-

withdrawing chlorine at C3 create a unique polarization that facilitates specific binding

interactions (e.g., in kinase hinge regions or auxin receptors).[1]

The patent landscape is currently bifurcated:

Pharmaceuticals: Focused on Voltage-Gated Potassium Channel (

) blockers for neurological indications (MS, spinal cord injury) and kinase inhibitors
(oncology).[1]

Agrochemicals: Dominated by synthetic auxins (e.g., Florpyrauxifen-benzyl), where the 3-

chloro-4-amino core is critical for herbicide selectivity.[1]

Part 1: Chemical Space & Structural IP Analysis[1]
The Core Scaffold
The 3-chloro-4-aminopyridine moiety serves as a versatile pharmacophore.[1] In patent claims,

it is often protected as a Markush structure where the pyridine nitrogen provides hydrogen-
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bond acceptance, and the C3-chlorine fills hydrophobic pockets while modulating the pKa of

the pyridine ring.[1]

Electronic Properties: The C3-chlorine reduces the basicity of the pyridine nitrogen (

~9.1 for 4-AP vs. ~7.5 for 3-Cl-4-AP).[1] This is a critical "inventive step" in patents, often
cited to improve membrane permeability or reduce off-target metabolic toxicity compared to
the parent 4-aminopyridine.

Metabolic Stability: The C3 position is a common site for metabolic oxidation in pyridines.

Chlorination blocks this site, extending half-life (

), a claim central to pharmacokinetic (PK) improvement patents.[1]

Patent Clusters
The following DOT diagram visualizes the primary patent clusters surrounding this scaffold.
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Figure 1: Strategic patent clusters for 3-chloro-4-aminopyridine derivatives.[1]

Part 2: Synthetic Routes & Process Patents
(Freedom to Operate)[1]
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Manufacturing 3-chloro-4-aminopyridine with high regioselectivity is challenging.[1] Direct

chlorination of 4-aminopyridine often yields a mixture of 3-chloro, 3,5-dichloro, and unreacted

material.[1] Consequently, process patents focus on indirect routes.

Dominant Industrial Routes[1]
The "Reverse" Amination Route (Preferred):

Starting Material: 3,4-Dichloropyridine.[1]

Reaction: Selective nucleophilic aromatic substitution (

) of the C4-chlorine by ammonia.[1]

Patent Advantage: High regioselectivity because the C4 position is more electrophilic than

C3.

The Hofmann Rearrangement Route:

Starting Material: 3-chloropyridine-4-carboxamide.[1]

Reaction: Treatment with hypochlorite/bromite.[1]

Patent Advantage: Avoids isomer separation; high purity suitable for GMP standards.[1]

Validated Laboratory Protocol: Regioselective
Chlorination
While industrial routes prefer

, medicinal chemistry labs often require direct functionalization. The following protocol uses N-
Chlorosuccinimide (NCS) under controlled acidic conditions to maximize C3 selectivity.

Protocol: Synthesis of 3-Chloro-4-Aminopyridine via NCS

Objective: Monochlorination of 4-aminopyridine at the C3 position.

Scale: 10 mmol (adaptable).
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Safety: Work in a fume hood; pyridine derivatives are toxic.[1]

Step-by-Step Methodology:

Dissolution: In a 100 mL round-bottom flask, dissolve 4-aminopyridine (0.94 g, 10 mmol) in

Acetonitrile (ACN) (20 mL).

Acidification: Add HCl (conc.) dropwise until the solution reaches pH ~2. Rationale:

Protonation of the ring nitrogen reduces the electron density slightly, preventing over-

chlorination.

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.34 g, 10 mmol) in portions over 15

minutes at room temperature.

Heating: Reflux the mixture at 80°C for 4 hours. Monitor via TLC (System: DCM/MeOH 9:1).

Quenching: Cool to room temperature. Pour into saturated NaHCO₃ solution (50 mL) to

neutralize.

Extraction: Extract with Ethyl Acetate (3 x 30 mL).

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% MeOH in
DCM).

Yield Expectation: 65-75%. Characterization:

NMR (DMSO-

) should show distinct doublets for C2-H and C6-H, and a singlet for C5-H (if C3 is substituted).
[1]
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Figure 2: Workflow for the regioselective synthesis of the 3-chloro derivative.

Part 3: Therapeutic & Agrochemical Applications[1]
Agrochemicals: The Rinskor™ Active
The most commercially significant application of this scaffold is in Florpyrauxifen-benzyl

(Rinskor™ active), developed by Dow AgroSciences (now Corteva).[1]

Mechanism: Synthetic auxin (arylpicolinate).[1]

Structure: 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid.

[1][2]
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Patent Role: The 3-chloro and 4-amino groups are essential for binding to the TIR1 ubiquitin

ligase complex in plants.[1] The 3-chloro group specifically creates a steric lock that

differentiates it from natural auxins, allowing for selectivity against resistant weeds [1].[1]

Neurology: Channel Blockers
4-Aminopyridine (Fampridine) is approved for Multiple Sclerosis (MS) to improve walking.[1]

However, it has a narrow therapeutic index (seizure risk).

Innovation: 3-substituted derivatives (3-methyl, 3-chloro) are patented as "Next-Gen"

blockers.[1]

Mechanism: They block

channels, broadening action potentials and enhancing neurotransmitter release.

Data: 3-methyl-4-aminopyridine is reported to be ~7-fold more potent than 4-AP, while the 3-

chloro derivative offers altered lipophilicity, affecting blood-brain barrier (BBB) penetration [2].

[1]

Oncology: Kinase Inhibitors
In kinase drug discovery, the 3-chloro-4-aminopyridine motif is a "privileged structure."[1]

Binding Mode: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the kinase

hinge region (e.g., Met residue).[1] The 4-amino group acts as a Hydrogen Bond Donor

(HBD).[1]

The "Chlorine Effect": The 3-chloro atom often fills a small hydrophobic gatekeeper pocket,

improving selectivity against kinases with larger gatekeeper residues.[1] This is seen in

patents targeting EGFR and MAPK pathways [3].

Part 4: Strategic Analysis & Data Summary
Comparative Data Table
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Feature
4-Aminopyridine
(Parent)

3-Chloro-4-
Aminopyridine
(Derivative)

Patent Implication

pKa (Ring N) ~9.1 ~7.5

Reduced basicity =

improved membrane

permeability at

physiological pH.[1]

Metabolic Site C3 (Oxidation prone) C3 (Blocked)
Extended half-life

claims in IP.[1]

Lipophilicity (LogP) Low (< 0.[1]5) Moderate (~1.[1]2)

Enhanced BBB

penetration

(Neurology) or leaf

uptake (Agro).[1]

Key Assignees Acorda, Generic
Corteva, Boehringer

Ingelheim

High FTO barrier in

Agro; Moderate in

Pharma.

Future Outlook
The "white space" in this patent landscape lies in bi-functional derivatives.[1] Current IP is

heavy on simple substitutions.[1] Future patentability exists in:

PROTACs: Using the 3-chloro-4-aminopyridine scaffold as the "warhead" to target specific

kinases for degradation.[1]

Deuterated Analogs: Replacing the amino hydrogens or ring hydrogens with deuterium to

further slow metabolism (a strategy successfully used in Deutetrabenazine).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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